molecular formula C13H21NO3 B105699 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol CAS No. 126407-23-6

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol

Cat. No.: B105699
CAS No.: 126407-23-6
M. Wt: 239.31 g/mol
InChI Key: IUKFASJSMGGEHT-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol is a chemical compound with the molecular formula C13H21NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethoxyphenethyl group, a methylamino group, and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol typically involves the reaction of 3,4-dimethoxyphenethylamine with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol, also known by its CAS number 126407-23-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H17N1O3
  • Molecular Weight : 225.27 g/mol
  • IUPAC Name : this compound

The compound features a dimethoxyphenethyl group attached to a methylamino group, linked to an ethanol moiety. This structural configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures may act as:

  • Dopamine Receptor Agonists : Modulating dopamine pathways could influence mood and cognitive functions.
  • Serotonin Receptor Modulators : Affecting serotonin levels may lead to antidepressant effects.

In vitro studies have shown that derivatives of this compound can bind to specific receptors involved in neurotransmission, although detailed binding affinities remain to be fully characterized .

Antidepressant Effects

A study conducted on analogs of this compound demonstrated significant antidepressant-like effects in animal models. The mechanism was hypothesized to involve increased serotonin and norepinephrine levels in the synaptic cleft, enhancing mood regulation .

Neuroprotective Properties

Research has indicated potential neuroprotective effects against oxidative stress. In vitro assays showed that the compound could reduce neuronal cell death induced by oxidative agents, suggesting a role in neuroprotection .

Case Study 1: Antidepressant Activity

In a controlled study involving mice, administration of this compound resulted in reduced immobility times in the forced swim test, indicating antidepressant-like behavior. The study highlighted the compound's efficacy at doses ranging from 10 mg/kg to 30 mg/kg .

Case Study 2: Neuroprotection Against Oxidative Stress

Another study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results showed a significant reduction in cell death (up to 60%) compared to untreated controls, suggesting that the compound may activate antioxidant pathways .

Data Tables

Biological Activity Effect Observed Study Reference
AntidepressantReduced immobility
NeuroprotectionDecreased cell death
Serotonin modulationIncreased levels

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-14(8-9-15)7-6-11-4-5-12(16-2)13(10-11)17-3/h4-5,10,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKFASJSMGGEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3,4-Dimethoxyphenyl)-N-methylethylamine (2.77 ml, 0.015 mol) and 2-bromoethanol (1.13 ml, 0.015 mol) were dissolved in N,N-dimethylformamide (10 ml). To the resulting solution, potassium iodide (2.45 g, 0.015 mol) was added, followed by stirring at 80° C. for 1.5 h. The reaction mixture was cooled to room temperature and, thereafter the solvent was evaporated under vacuum; after adding a saturated aqueous solution of sodium bicarbonate, three extractions were conducted with ethyl acetate. The organic layers were combined, dried with sodium sulfate and concentrated under vacuum. The residue was purified by being subjected to column chromatography on silica gel using a 9:1 solvent system of chloroform and methanol as an eluent and the fractions containing the end product were collected and the solvent was evaporated under vacuum, followed by drying to yield the end compound 2-[N-(3,4-dimethoxyphenethyl)-N-methylamino]ethanol (1.35 g) as an oil.
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two

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